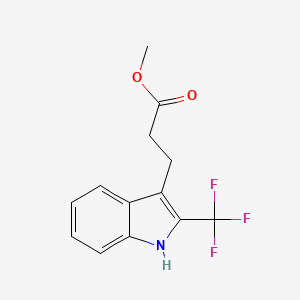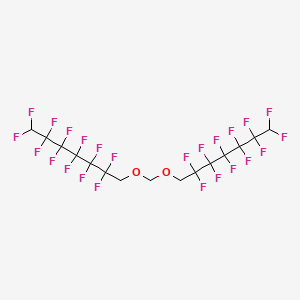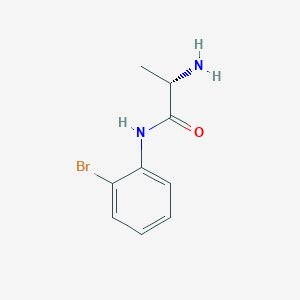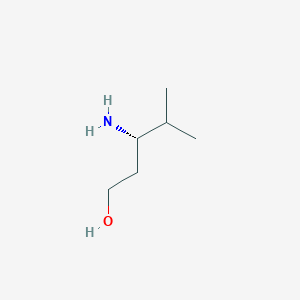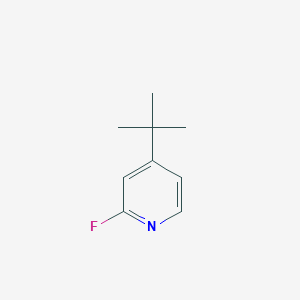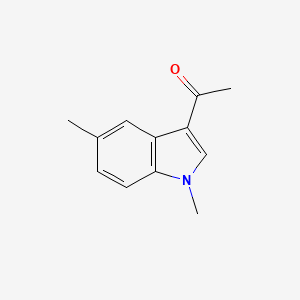
1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone
描述
1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone is not fully understood. However, it has been reported to exhibit various biological activities, such as antioxidant, anti-inflammatory, and anticancer activities. It has also been reported to interact with various biological targets, such as enzymes and receptors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone has been reported to exhibit various biochemical and physiological effects, such as the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been reported to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone is its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. It has also been reported to exhibit various biological activities, which make it a promising candidate for further research. However, one of the limitations of 1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone is its limited availability, which can hinder its use in large-scale experiments.
未来方向
1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone has a wide range of potential applications in various fields, and further research is needed to fully understand its mechanism of action and to explore its potential therapeutic and industrial applications. Some of the future directions for research include the evaluation of its potential as a fluorescent dye, the synthesis of new derivatives with improved biological activities, and the investigation of its potential as a building block for the synthesis of new materials.
Conclusion:
In conclusion, 1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone is a promising compound with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its synthesis method is well-established, and it has been extensively studied for its potential biological activities. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
科学研究应用
1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In the agrochemical industry, it has been evaluated for its potential use as a pesticide and herbicide. In materials science, it has been studied for its potential use as a fluorescent dye and as a building block for the synthesis of new materials.
属性
IUPAC Name |
1-(1,5-dimethylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-4-5-12-10(6-8)11(9(2)14)7-13(12)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRZIKCELMKUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


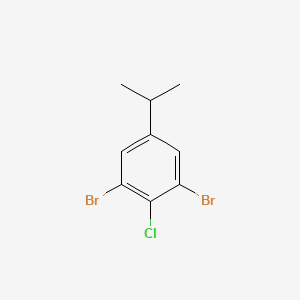
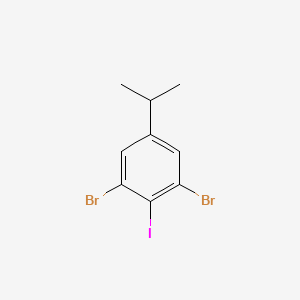
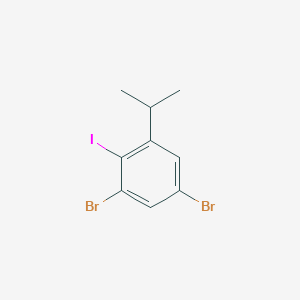
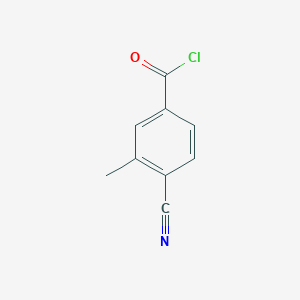
![2-(4-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-piperazin-1-YL)-ethanol](/img/structure/B3215474.png)

